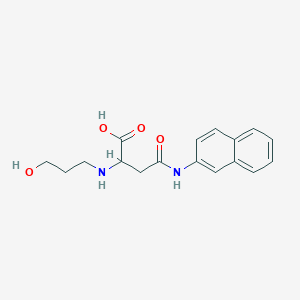

2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

CAS No.: 1047683-23-7

Cat. No.: VC7536582

Molecular Formula: C17H20N2O4

Molecular Weight: 316.357

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1047683-23-7 |

|---|---|

| Molecular Formula | C17H20N2O4 |

| Molecular Weight | 316.357 |

| IUPAC Name | 2-(3-hydroxypropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C17H20N2O4/c20-9-3-8-18-15(17(22)23)11-16(21)19-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10,15,18,20H,3,8-9,11H2,(H,19,21)(H,22,23) |

| Standard InChI Key | XGSOJHFXQLOTSQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCCCO |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 2-((3-Hydroxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, reflects its intricate architecture. Key structural features include:

-

A naphthalen-2-ylamino group attached to the fourth carbon of a butanoic acid backbone.

-

An oxo group at the fourth position, contributing to the molecule’s polarity.

-

A 3-hydroxypropylamino substituent at the second carbon, introducing both hydrophilic and flexible structural elements .

The SMILES notation further clarifies the connectivity, emphasizing the naphthalene ring system and the spatial arrangement of functional groups .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1047683-23-7 | |

| Molecular Formula | ||

| Molecular Weight | 316.35 g/mol | |

| SMILES | O=C(CC(NCCCO)C(=O)O)Nc1ccc2ccccc2c1 |

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains unquantified, but structural analogs like 4-(naphthalen-2-yl)-4-oxobutanoic acid (CAS 1590-22-3) exhibit limited water solubility and a melting point of 170–172°C . The hydroxypropyl group in the subject compound likely enhances aqueous solubility compared to non-hydroxylated derivatives, though this requires experimental validation.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include at ~1700 cm (oxo and carboxylic acid groups) and at ~3300 cm .

-

NMR: The NMR spectrum would display aromatic protons (δ 7.2–8.5 ppm for naphthalene), methylene protons adjacent to the amino group (δ 2.5–3.5 ppm), and a broad carboxylic acid proton (δ ~12 ppm) .

Current Research and Applications

Analytical Challenges

The lack of reported chromatographic data (HPLC, GC-MS) underscores the need for method development. Reverse-phase HPLC with C18 columns and UV detection at 254 nm is recommended for purity assessment, leveraging the naphthalene chromophore .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume